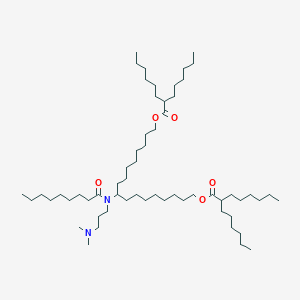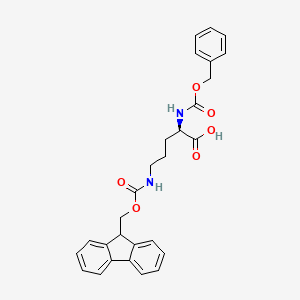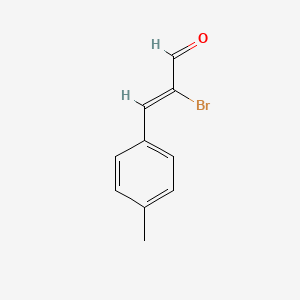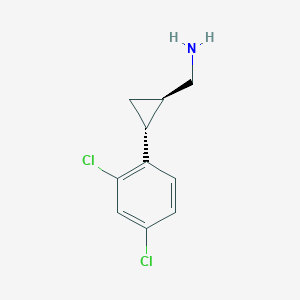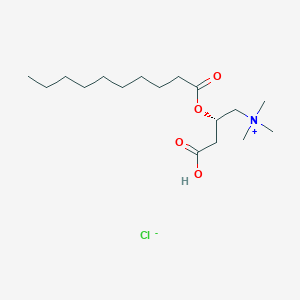
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a decanoyloxy group, and a trimethylammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride typically involves multiple steps. One common method includes the esterification of a carboxylic acid with decanoyl chloride, followed by the introduction of the trimethylammonium group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trimethylammonium group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms of the compound.
科学的研究の応用
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride exerts its effects involves its interaction with specific molecular targets. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the carboxylic acid and decanoyloxy groups can participate in various chemical reactions. These interactions can influence cellular pathways and biochemical processes.
類似化合物との比較
Similar Compounds
Decanoyl chloride: A simpler compound used in the synthesis of esters and amides.
Trimethylammonium chloride: A compound with similar ammonium functionality but lacking the carboxylic acid and decanoyloxy groups.
Uniqueness
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
特性
分子式 |
C17H34ClNO4 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
[(2S)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m0./s1 |
InChIキー |
KETNUEKCBCWXCU-RSAXXLAASA-N |
異性体SMILES |
CCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
正規SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)


![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)

![4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B13350440.png)
![7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one](/img/structure/B13350446.png)
![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)
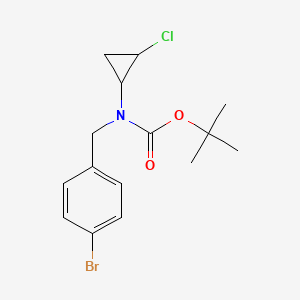
![6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350459.png)
